

Application Notes and Protocols for the Synthesis of Dimethyl 4,4'- disulfanediyldibenzoate

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Compound of Interest

Compound Name: *Dimethyl 4,4'-disulfanediyldibenzoate*

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Abstract

This document provides a detailed protocol for the synthesis of **Dimethyl 4,4'-disulfanediyldibenzoate**, a disulfide compound with potential applications in various fields of chemical and pharmaceutical research. The synthesis is a two-step process commencing with the esterification of 4-mercaptopbenzoic acid to yield the key intermediate, Methyl 4-mercaptopbenzoate. Subsequent oxidation of this intermediate affords the target molecule, **Dimethyl 4,4'-disulfanediyldibenzoate**. This protocol includes detailed experimental procedures, characterization data, and a visual representation of the synthesis workflow.

Introduction

Dimethyl 4,4'-disulfanediyldibenzoate is a symmetrical disulfide derived from 4-mercaptopbenzoic acid. Disulfide bonds are crucial structural motifs in many biologically active molecules and are of significant interest in drug design and materials science. This document outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound, providing researchers with the necessary information for its preparation and characterization.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Yield (%)	Spectroscopic Data
4-Mercaptobenzoic acid	C ₇ H ₆ O ₂ S	154.19	218-220	-	¹ H NMR (CDCl ₃): δ 7.89 (d, J=8.7 Hz, 2H), 7.29 (d, J=8.7 Hz, 2H), 3.90 (s, 3H), 3.60 (s, 1H)[1]
Methyl 4-mercaptobenzoate	C ₈ H ₈ O ₂ S	168.21	33-36	~38%[1]	¹ H NMR, ¹³ C NMR, IR, MS: Data not available in the searched literature.
Dimethyl 4,4'-disulfanediyldibenzoate	C ₁₆ H ₁₄ O ₄ S ₂	334.41	116-119	High (Specific yield not reported)	¹ H NMR, ¹³ C NMR, IR, MS: Data not available in the searched literature.

Experimental Protocols

Step 1: Synthesis of Methyl 4-mercaptobenzoate

This procedure details the Fischer esterification of 4-mercaptobenzoic acid.

Materials:

- 4-Mercaptobenzoic acid

- Anhydrous methanol (CH_3OH)
- Concentrated sulfuric acid (H_2SO_4)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:[1]

- In a round-bottom flask, dissolve 4-mercaptopbenzoic acid (e.g., 1.72 g, 11.17 mmol) in anhydrous methanol (20.0 mL).
- Carefully add concentrated sulfuric acid (0.43 mL) to the solution.
- Heat the reaction mixture to reflux and maintain for 16 hours.
- After cooling to room temperature, concentrate the mixture in vacuo to remove the excess methanol.
- Dilute the residue with ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL).
- Separate the organic phase, dry it over anhydrous magnesium sulfate, and filter.
- Concentrate the organic phase in vacuo to obtain the crude product.
- Purify the product as necessary (e.g., by recrystallization or column chromatography) to yield Methyl 4-mercaptopbenzoate.

Step 2: Synthesis of Dimethyl 4,4'-disulfanediyldibenzoate

This procedure describes the oxidation of Methyl 4-mercaptopbenzoate to the corresponding disulfide using a mild iodine-catalyzed oxidation. This protocol is adapted from a general method for the oxidation of thiols.

Materials:

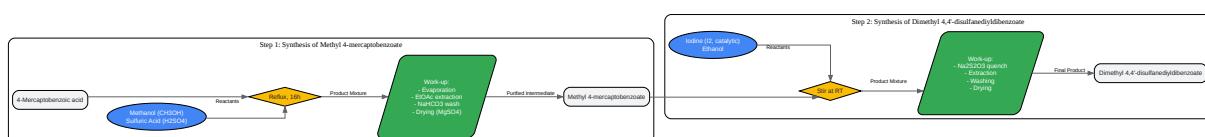
- Methyl 4-mercaptopbenzoate
- Iodine (I₂)
- Ethanol (EtOH) or another suitable solvent
- Sodium thiosulfate solution (Na₂S₂O₃)
- Brine

Procedure:

- Dissolve Methyl 4-mercaptopbenzoate in a suitable solvent such as ethanol in a round-bottom flask.
- Add a catalytic amount of iodine (a few crystals) to the solution.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the thiol spot indicates the completion of the reaction.
- Once the reaction is complete, quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.
- Remove the solvent under reduced pressure.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **Dimethyl 4,4'-disulfanediylidibenzoate**.

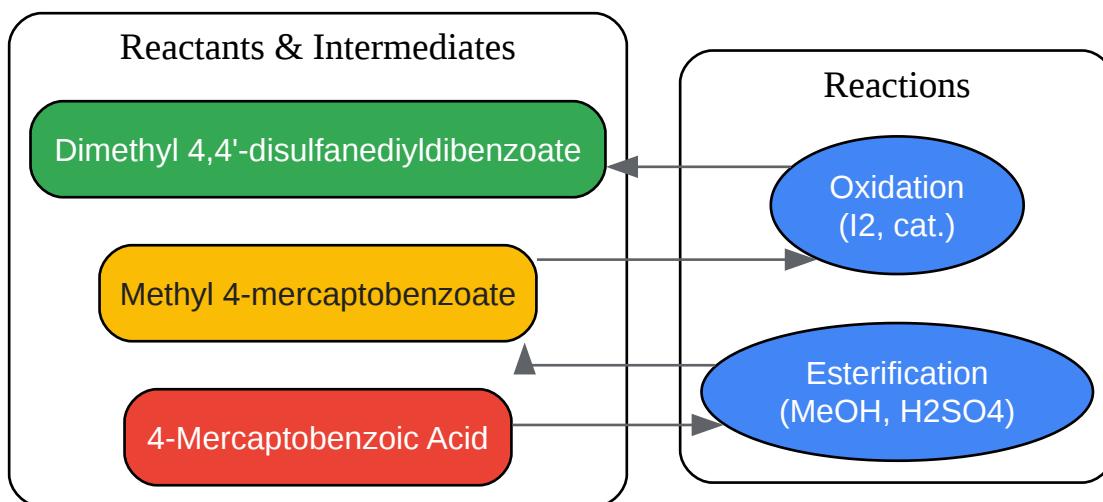
Mandatory Visualization

The following diagrams illustrate the chemical structures and the overall experimental workflow for the synthesis of **Dimethyl 4,4'-disulfanediyldibenzoate**.



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Caption: Experimental workflow for the synthesis of **Dimethyl 4,4'-disulfanediyldibenzoate**.



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References

- 1. Methyl 4-Mercaptobenzoate synthesis - chemicalbook [chemicalbook.com]
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